2,7-Dibromo-9-(3-methoxyphenyl)fluoren-9-ol
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Overview
Description
2,7-Dibromo-9-(3-methoxyphenyl)fluoren-9-ol is a chemical compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in organic synthesis and materials science. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, a methoxy group at the 3 position, and a hydroxyl group at the 9 position of the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(3-methoxyphenyl)fluoren-9-ol typically involves the bromination of fluorene derivatives followed by functional group modifications. One common method is the bromination of 9-fluorenone to obtain 2,7-dibromo-9-fluorenone, which is then subjected to further reactions to introduce the methoxy and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions followed by purification and functionalization steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(3-methoxyphenyl)fluoren-9-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation and reduction can produce ketones or methylene derivatives.
Scientific Research Applications
2,7-Dibromo-9-(3-methoxyphenyl)fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine: Research is ongoing to explore its potential as a pharmacological agent, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(3-methoxyphenyl)fluoren-9-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the hydroxyl group may participate in hydrogen bonding, while the bromine atoms could influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9-fluorenone: A closely related compound with similar bromination but lacking the methoxy and hydroxyl groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another similar compound used in organic semiconducting polymers.
Properties
Molecular Formula |
C20H14Br2O2 |
---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
2,7-dibromo-9-(3-methoxyphenyl)fluoren-9-ol |
InChI |
InChI=1S/C20H14Br2O2/c1-24-15-4-2-3-12(9-15)20(23)18-10-13(21)5-7-16(18)17-8-6-14(22)11-19(17)20/h2-11,23H,1H3 |
InChI Key |
XRPOHDLUFTVBQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O |
Origin of Product |
United States |
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